
5-Ethoxy-2-methylpyrimidin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2-methylpyrimidin-4(3H)-one: is a heterocyclic organic compound with a pyrimidine ring structure Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and urea.
Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with urea in the presence of a base such as sodium ethoxide. This reaction forms the pyrimidine ring.
Ethoxylation: The resulting intermediate is then ethoxylated using ethanol and an acid catalyst to introduce the ethoxy group at the 5-position.
Methylation: Finally, the compound is methylated using methyl iodide and a base to introduce the methyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production.
化学反応の分析
Types of Reactions
5-Ethoxy-2-methylpyrimidin-4(3H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the ethoxy or methyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may reduce the pyrimidine ring or the substituent groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl positions. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar solvents, and elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
科学的研究の応用
5-Ethoxy-2-methylpyrimidin-4(3H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Ethoxy-2-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
5-Ethoxy-2-methylpyrimidin-4(3H)-one: can be compared with other pyrimidine derivatives:
2-Methylpyrimidin-4(3H)-one: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
5-Ethoxypyrimidin-4(3H)-one:
5-Ethoxy-2-methylpyrimidine: Lacks the keto group at the 4-position, influencing its chemical stability and reactivity.
The presence of both ethoxy and methyl groups in This compound makes it unique and potentially more versatile in various applications.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
5-ethoxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-6-4-8-5(2)9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |
InChIキー |
OKCKJLZNSOTYOR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CN=C(NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


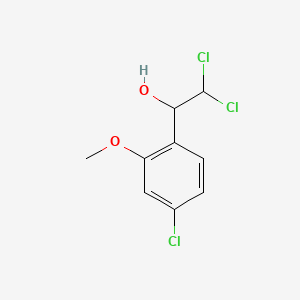
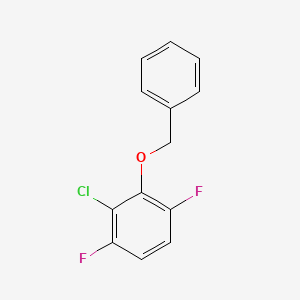
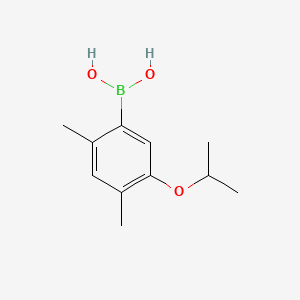
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)
![N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine](/img/structure/B14019682.png)
![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)
![N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid](/img/structure/B14019700.png)
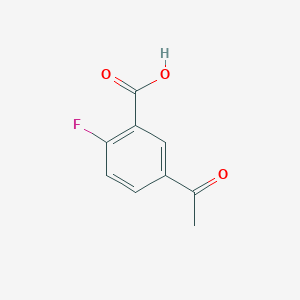
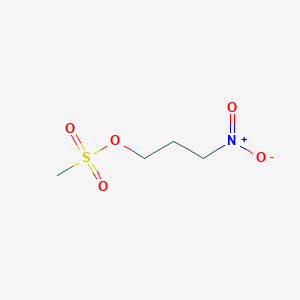

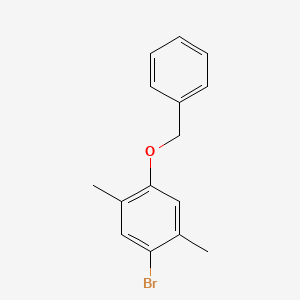
![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)
